molecular formula C25H26N4O3 B2653698 4-[(1H-imidazol-1-yl)methyl]-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzamide CAS No. 1286728-40-2

4-[(1H-imidazol-1-yl)methyl]-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzamide

Cat. No.: B2653698
CAS No.: 1286728-40-2
M. Wt: 430.508
InChI Key: LJIIUJSPBOOVLY-UHFFFAOYSA-N
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Description

4-[(1H-imidazol-1-yl)methyl]-N-{2-oxo-9-oxa-1-azatricyclo[10400^{3,8}]hexadeca-3,5,7-trien-5-yl}benzamide is a complex organic compound featuring an imidazole moiety linked to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1H-imidazol-1-yl)methyl]-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzamide typically involves multiple steps:

    Formation of the Imidazole Moiety: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.

    Attachment to Benzamide: The imidazole moiety is then linked to a benzyl chloride derivative through a nucleophilic substitution reaction.

    Cyclization and Functionalization: The final steps involve cyclization and functionalization to introduce the oxo-oxa-azatricyclo structure, often using specific catalysts and controlled reaction conditions to ensure the correct formation of the tricyclic system.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups within the structure, potentially converting them to alcohols.

    Substitution: The benzamide moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while reduction of the carbonyl groups results in alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the imidazole ring is known for its role in enzyme inhibition and as a ligand in coordination chemistry. This makes the compound a valuable tool in studying enzyme mechanisms and developing new inhibitors.

Medicine

In medicine, compounds containing the imidazole ring are often explored for their antimicrobial, antifungal, and anticancer properties. The specific structure of 4-[(1H-imidazol-1-yl)methyl]-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzamide may offer unique interactions with biological targets, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its complex structure allows for a wide range of applications in material science.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the benzamide moiety can interact with protein targets, potentially disrupting their function.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-imidazol-1-yl)benzaldehyde: Similar in structure but lacks the tricyclic system.

    N-(1H-imidazol-1-ylmethyl)benzamide: Similar but without the oxo-oxa-azatricyclo structure.

    Imidazole derivatives: Various derivatives with different substituents on the imidazole ring.

Uniqueness

The uniqueness of 4-[(1H-imidazol-1-yl)methyl]-N-{2-oxo-9-oxa-1-azatricyclo[10400^{3,8}]hexadeca-3,5,7-trien-5-yl}benzamide lies in its complex tricyclic structure, which provides distinct chemical and biological properties not found in simpler imidazole derivatives

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3/c30-24(19-6-4-18(5-7-19)16-28-13-11-26-17-28)27-20-8-9-23-22(15-20)25(31)29-12-2-1-3-21(29)10-14-32-23/h4-9,11,13,15,17,21H,1-3,10,12,14,16H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIIUJSPBOOVLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CCOC3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)CN5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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